molecular formula C15H9NOS B6376506 5-[Benzo(b)thiophen-2-yl]-3-cyanophenol, 95% CAS No. 1261975-56-7

5-[Benzo(b)thiophen-2-yl]-3-cyanophenol, 95%

Cat. No. B6376506
CAS RN: 1261975-56-7
M. Wt: 251.30 g/mol
InChI Key: LAULNHYTUXXKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[Benzo(b)thiophen-2-yl]-3-cyanophenol, 95% is an organic compound with a molecular formula of C13H9NOS. It is a yellow-brown crystalline solid that is soluble in organic solvents. This compound is widely used in various scientific applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of 5-[benzo(b)thiophen-2-yl]-3-cyanophenol, 95% is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can react with other molecules to form complexes. This reaction can lead to the formation of new compounds, which can then be used in various scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[benzo(b)thiophen-2-yl]-3-cyanophenol, 95% are not yet fully understood. However, it is believed that the compound can act as a Lewis acid, which can lead to the formation of new compounds. These compounds can then interact with enzymes, hormones, and other molecules in the body, leading to various biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[benzo(b)thiophen-2-yl]-3-cyanophenol, 95% in lab experiments is that it is relatively easy to synthesize. Additionally, the compound is relatively inexpensive and can be stored for long periods of time. However, there are some limitations to using this compound in lab experiments. For example, the compound can be toxic if inhaled or ingested, and it can cause skin irritation if it comes into contact with skin.

Future Directions

There are many potential future directions for 5-[benzo(b)thiophen-2-yl]-3-cyanophenol, 95%. One potential direction is to explore the compound’s potential applications in the synthesis of new organic compounds. Additionally, further research could be conducted into the compound’s mechanism of action and its biochemical and physiological effects. Finally, further research could be conducted into the compound’s potential toxicity and its potential for skin irritation.

Synthesis Methods

5-[Benzo(b)thiophen-2-yl]-3-cyanophenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 5-bromo-2-thiophen-3-cyanophenol with sodium sulfide in an aqueous solution of sodium hydroxide. This reaction produces 5-[benzo(b)thiophen-2-yl]-3-cyanophenol, 95%. The second step involves the recrystallization of the compound from a mixture of methanol and water.

Scientific Research Applications

5-[Benzo(b)thiophen-2-yl]-3-cyanophenol, 95% has been used in various scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of dyes, pigments, and other organic materials. Additionally, it has been used in the synthesis of nanomaterials, such as quantum dots and carbon nanotubes.

properties

IUPAC Name

3-(1-benzothiophen-2-yl)-5-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NOS/c16-9-10-5-12(7-13(17)6-10)15-8-11-3-1-2-4-14(11)18-15/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAULNHYTUXXKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=CC(=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[Benzo(b)thiophen-2-yl]-3-cyanophenol

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